2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid
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Overview
Description
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is characterized by the presence of a thiomorpholine ring with a sulfone group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with an oxidizing agent to introduce the sulfone group, followed by the addition of an acetic acid moiety. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)acetic acid: Similar structure but with the sulfone group at a different position on the thiomorpholine ring.
Thiomorpholine-3-carboxylic acid: Lacks the sulfone group, resulting in different chemical properties and reactivity.
Uniqueness
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is unique due to the specific positioning of the sulfone group and the presence of the acetic acid moiety.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUGNWPHLMMPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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